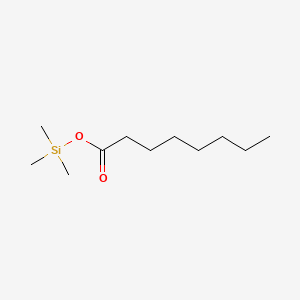

Trimethylsilyl octanoate

Description

Structure

3D Structure

Properties

CAS No. |

55494-06-9 |

|---|---|

Molecular Formula |

C11H24O2Si |

Molecular Weight |

216.39 g/mol |

IUPAC Name |

trimethylsilyl octanoate |

InChI |

InChI=1S/C11H24O2Si/c1-5-6-7-8-9-10-11(12)13-14(2,3)4/h5-10H2,1-4H3 |

InChI Key |

GRHSLTISTCPPAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Trimethylsilyl Octanoate

Direct Esterification Approaches to Trimethylsilyl (B98337) Octanoate (B1194180) Synthesis

Direct esterification, or silylation, of octanoic acid is the most straightforward method for preparing trimethylsilyl octanoate. This process involves the reaction of the carboxylic acid's hydroxyl group with a reactive trimethylsilyl compound.

A variety of silylating reagents can be employed to convert octanoic acid into its trimethylsilyl ester. The reactivity of these agents dictates the necessary reaction conditions.

Trimethylchlorosilane (TMCS): As a highly reactive silylating agent, trimethylchlorosilane (TMCS) readily reacts with octanoic acid. chemicalbook.comglindiachemicals.com The reaction produces this compound and hydrogen chloride (HCl) gas. beilstein-journals.org Due to the generation of corrosive HCl, a stoichiometric amount of a base, such as pyridine (B92270) or triethylamine (B128534), is typically required to neutralize the acid and drive the reaction to completion. unishivaji.ac.in The order of reactivity for TMCS with functional groups is generally alcohols > phenols > carboxylic acids > amines > amides. chemicalbook.com

Hexamethyldisilazane (B44280) (HMDS): Hexamethyldisilazane (HMDS) is a widely used, inexpensive, and milder silylating agent. sigmaaldrich.comcmu.edu Its reaction with octanoic acid yields the desired trimethylsilyl ester and ammonia (B1221849) as the only byproduct. cmu.eduresearchgate.net The evolution of ammonia gas helps to drive the equilibrium towards the product. While HMDS has lower silylating power than TMCS, its reactivity can be significantly enhanced with a catalyst. sigmaaldrich.comcmu.edu It is a popular choice for silylating carboxylic acids. sigmaaldrich.com

Bistrimethylsilylacetamide (BSA) and Bistrimethylsilyltrifluoroacetamide (BSTFA): These are powerful trimethylsilyl donors that react rapidly with carboxylic acids to give high yields of silyl (B83357) esters. research-solution.com The byproducts, N-trimethylsilylacetamide and N-trimethylsilyltrifluoroacetamide respectively, are neutral and volatile, which can simplify purification. research-solution.com

To maximize the yield and selectivity of this compound, reaction conditions such as the choice of catalyst, solvent, and temperature can be optimized.

Catalysts are particularly crucial for enhancing the efficiency of milder silylating agents like HMDS. Iodine has been shown to be a highly effective and nearly neutral catalyst for the silylation of various functional groups with HMDS, proceeding in excellent yields. cmu.eduresearchgate.netchemicalbook.com Other catalysts reported for HMDS-mediated silylation include trimethylchlorosilane (TMCS), various sulfonic acids, and metal chlorides like ZnCl₂. cmu.edu For the direct coupling of carboxylic acids with silanes, a ruthenium carbonyl complex, Ru₃(CO)₁₂, with an ethyl iodide promoter has been demonstrated as an efficient catalytic system for producing silyl esters in high yields. beilstein-journals.org

Solvent choice can also influence reaction outcomes. While solvents like pyridine or dimethylformamide (DMF) can be used, some methods have been developed to be performed under solvent-free conditions, which offers advantages in terms of reduced waste and simplified workup. researchgate.net Temperature is another critical parameter; while many silylations proceed at room temperature, heating is often used to accelerate the reaction, especially with less reactive substrates or silylating agents. beilstein-journals.orgsigmaaldrich.com

| Silylating Reagent | Catalyst/Promoter | Typical Conditions | Byproduct | Key Findings | Reference |

|---|---|---|---|---|---|

| Trimethylchlorosilane (TMCS) | Base (e.g., Pyridine) | Inert solvent, room temperature | HCl (neutralized by base) | Standard method, but forms salt byproduct. | beilstein-journals.orgunishivaji.ac.in |

| Hexamethyldisilazane (HMDS) | Iodine (I₂) | Solvent-free, mild conditions | Ammonia (NH₃) | High yields, neutral conditions, no halide waste. | researchgate.netchemicalbook.com |

| Hexamethyldisilazane (HMDS) | None | Heating, long reaction times | Ammonia (NH₃) | Low silylating power without a catalyst. | cmu.edu |

| Trialkylsilanes | Ru₃(CO)₁₂ / Ethyl Iodide | Toluene, 100 °C | Hydrogen (H₂) | Atom-economical dehydrogenative coupling. | beilstein-journals.org |

| Carboxylic Acid / Me₃SiN₃ | CsF / 18-crown-6 | CD₂Cl₂ or Benzene | Nitrogen (N₂) | Phase transfer catalysis (PTC) system yields up to 100%. | researchgate.net |

Transesterification and Exchange Reactions Involving this compound Precursors

Alternative synthetic strategies involve the transformation of pre-existing esters or silyl esters through exchange reactions. These methods can be advantageous when the starting materials are readily available or when direct esterification is not suitable.

Transsilylation, or silyl group exchange, is a reaction where a silyl group is transferred from one molecule to another. This can be used to synthesize this compound by reacting octanoic acid with a different trimethylsilyl ester or by reacting an octanoate of a different silyl group with a trimethylsilyl donor.

Research into the synthesis of poly(silyl ester)s has extensively utilized transsilylation reactions. acs.orgacs.org For instance, the condensation of bis(trimethylsilyl) esters of dicarboxylic acids with various bis(chlorosilyl) compounds proceeds via a transsilylation ester interchange, eliminating trimethylsilyl chloride as a volatile byproduct. acs.orgacs.org A similar principle can be applied to small molecule synthesis. An equilibrium interchange reaction between trimethylsilyl benzoate (B1203000) and various chlorosilanes has been studied as a method to prepare different silyl esters, demonstrating the feasibility of this approach. researchgate.netresearchgate.net In such a system, octanoic acid could displace a weaker or more volatile carboxylic acid from its corresponding trimethylsilyl ester. The reaction can sometimes be facilitated by catalysts, with N,N-Dimethylformamide (DMF) and sodium iodide being identified as effective initiators for certain transsilylation reactions. researchgate.netresearchgate.net

Ester exchange, or transesterification, involves swapping the alcohol or acid moiety of an ester. To form this compound, one could theoretically react an alkyl octanoate, such as methyl octanoate or ethyl octanoate, with a reactive trimethylsilyl source. thieme-connect.de In this scenario, the silyl group would replace the alkyl group (e.g., methyl or ethyl) of the ester.

This type of reaction is analogous to base-catalyzed transesterification where an alkoxide attacks the carbonyl carbon of an ester. aocs.org For a silyl-based transesterification, a highly reactive silylating agent would be required to react with the alkyl octanoate. The success of such a reaction would depend on the relative stability of the resulting products and the reaction conditions employed to drive the equilibrium toward the formation of the desired this compound.

Novel Synthetic Routes to the Octanoate Moiety in Silyl Ester Contexts

Beyond classical esterification and transesterification, novel synthetic methods are continuously being developed to provide more efficient, atom-economical, and milder routes to silyl esters.

One of the most significant recent developments is the catalytic dehydrogenative coupling of carboxylic acids with hydrosilanes. beilstein-journals.org A ruthenium-based catalyst system has been shown to efficiently facilitate the reaction between a carboxylic acid and a silane (B1218182), producing the corresponding silyl ester and hydrogen gas as the sole byproduct. beilstein-journals.org This method avoids the formation of salt byproducts or ammonia, making it a highly atom-economical and environmentally benign process. Applying this to octanoic acid and a suitable trimethylsilane (B1584522) source would represent a modern and efficient synthesis of this compound.

Another advanced, though more complex, route involves the use of silylketenes. Substituted silylketenes can be synthesized and subsequently reacted with various nucleophiles. nih.gov While primarily used to generate more complex structures like allenylsilanes, the underlying chemistry of silylketene reactivity could potentially be adapted to introduce the octanoate moiety in a silyl ester context through specialized reaction design. nih.gov

Purification and Isolation Protocols for Research-Scale Synthesis

The successful isolation and purification of this compound on a research scale hinge on the careful removal of unreacted starting materials, catalysts, and byproducts from the reaction mixture. The choice of purification protocol is largely dictated by the scale of the synthesis, the nature of impurities, and the desired final purity of the silyl ester. Common techniques employed include aqueous work-up, distillation, and chromatography. A critical consideration throughout the purification process is the compound's susceptibility to hydrolysis; therefore, anhydrous or dry conditions are often essential. oup.comaocs.org

Initial Work-up and Extraction

Following the synthesis of this compound, which typically involves the reaction of octanoic acid with a silylating agent like trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS), the initial step is to process the crude reaction mixture. oup.comwiley-vch.de This usually begins with quenching the reaction to neutralize any remaining reactive reagents and facilitate the separation of the desired product.

A typical work-up procedure involves the following steps:

Filtration: If solid byproducts, such as ammonium (B1175870) salts (e.g., triethylammonium (B8662869) chloride if triethylamine is used as a base), are formed, the reaction mixture is first filtered. orgsyn.org In some cases, the mixture may be diluted with a non-polar organic solvent like pentane (B18724) or hexane (B92381) prior to filtration to precipitate all salts. orgsyn.orgthieme-connect.de

Aqueous Quench: The filtrate is carefully washed with an aqueous solution to remove water-soluble impurities. A saturated solution of sodium bicarbonate (NaHCO₃) can be used to neutralize any remaining acidic components. orgsyn.org However, given the hydrolytic instability of silyl esters, this step must be performed cautiously and quickly, often at low temperatures, to minimize product loss. oup.com Some protocols advocate for washing with brine (saturated NaCl solution) to reduce the amount of water introduced into the organic phase.

Extraction: The this compound is extracted into a water-immiscible organic solvent. Common choices include diethyl ether, pentane, hexane, or dichloromethane. wiley-vch.deorgsyn.orgrsc.org The aqueous layer is typically extracted multiple times with the organic solvent to ensure maximum recovery of the product.

Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. orgsyn.orgrsc.org After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org

Purification by Distillation

Distillation is a highly effective method for purifying this compound, especially for larger research-scale batches, as it separates compounds based on differences in their boiling points.

Fractional Distillation: This technique is particularly useful for separating this compound from impurities with close boiling points. rsc.orgscribd.com For instance, a related compound, trimethylsilyl acetate, is purified by distilling the filtrate and collecting the fraction that boils at 106–108 °C under atmospheric pressure. google.com While the exact boiling point of this compound under various pressures needs to be determined empirically, fractional distillation allows for the collection of a highly pure product. rsc.orgscribd.com

Vacuum Distillation: To prevent thermal decomposition, which can occur at higher temperatures, distillation is often performed under reduced pressure (vacuum). thieme-connect.de This lowers the boiling point of the compound, allowing for a gentler purification process. For example, after removing volatile solvents, the residual oil can be purified by vacuum distillation to yield the pure silyl ester. thieme-connect.de

Table 1: Distillation Parameters for Silyl Ester Purification

| Compound | Purification Method | Boiling Point (°C) | Pressure | Reference(s) |

|---|---|---|---|---|

| Trimethylsilyl Acetate | Fractional Distillation | 106 - 108 | Atmospheric | google.com |

| Iodotrimethylsilane | Distillation | 106 - 109 | Atmospheric | orgsyn.org |

| Tris(trimethylsilyl)phosphane | Vacuum Distillation | 75 - 80 | 0.013 - 0.1 mbar | thieme-connect.de |

| Bis[bis(trimethylsilyl)phosphano]methane | Vacuum Distillation | 75 - 80 | 0.01 mbar | thieme-connect.de |

Chromatographic Purification Methods

Chromatography is a versatile technique for purifying this compound, offering high resolution and applicability to various scales, although it is more commonly used for smaller, analytical-scale preparations or for separating complex mixtures.

Silica (B1680970) Gel Column Chromatography: This is a standard method for purifying organic compounds. wiley-vch.dersc.orgthieme-connect.de The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity. For silyl esters, a non-polar eluent system, such as a mixture of hexane and diethyl ether or ethyl acetate, is typically used. wiley-vch.dethieme-connect.de For example, the purification of a similar ester, 3-phenylpropyl octanoate, is achieved using column chromatography with a hexane/ether (10:1) solvent system. wiley-vch.de It is crucial to use dry solvents and silica gel to prevent hydrolysis of the silyl ester on the column.

Preparative Gas Chromatography (Prep-GC): For very high purity samples or for the isolation of small quantities of material, preparative gas chromatography can be employed. oup.comnih.gov The volatile this compound is passed through a GC column, and the fraction corresponding to the pure compound is collected. nih.gov However, it is important to note that polyester-based liquid phases are generally unsuitable for the analysis and separation of trimethylsilyl esters. oup.com

High-Performance Liquid Chromatography (HPLC): HPLC can also be adapted for the purification of silyl esters. A reversed-phase column (e.g., C1 or C18) with a non-aqueous mobile phase, such as acetonitrile (B52724) and water with an acid modifier, can be used. realab.uaanalytics-shop.com For preparative separations, the method can be scaled up to isolate impurities. thermofisher.com

Table 2: Chromatographic Conditions for Silyl Ester Purification

| Method | Stationary Phase | Eluent/Mobile Phase | Application | Reference(s) |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ether (10:1) | Purification of 3-phenylpropyl octanoate | wiley-vch.de |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (8:1) | Purification of a silylated ester intermediate | thieme-connect.de |

| Preparative Gas Chromatography | Non-polyester liquid phases | Inert carrier gas (e.g., He, N₂) | High-purity isolation of fatty acid TMS esters | oup.comnih.gov |

| HPLC | TSKgel TMS-250 (C1) | Acetonitrile/Water/Phosphoric Acid | Analysis and isolation of esters | analytics-shop.comthermofisher.com |

Purity Analysis

The purity of the isolated this compound is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). thescipub.commdpi.comnih.gov For GC analysis, the compound is sufficiently volatile. The mass spectrum will show characteristic fragmentation patterns confirming the structure of the trimethylsilyl ester.

Chemical Reactivity and Transformation Mechanisms of Trimethylsilyl Octanoate

Hydrolysis and Desilylation Reactions of Trimethylsilyl (B98337) Octanoate (B1194180)

The cleavage of the trimethylsilyl group from the carboxylate is a fundamental transformation of trimethylsilyl octanoate. This process, known as desilylation, can be initiated by various reagents and conditions, leading to the formation of octanoic acid and a trimethylsilyl-containing byproduct.

In the presence of an acid catalyst and water, this compound undergoes hydrolysis to yield octanoic acid and trimethylsilanol (B90980), which can further condense to form hexamethyldisiloxane. The mechanism is analogous to the acid-catalyzed hydrolysis of other esters, with the initial step involving the protonation of the carbonyl oxygen by a hydroxonium ion (H₃O⁺). researchgate.netacs.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

General Mechanism of Acid-Catalyzed Hydrolysis:

Protonation of the carbonyl oxygen: The ester is activated by a proton from the acid catalyst.

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to the trimethylsilyloxy group.

Elimination of trimethylsilanol: The tetrahedral intermediate collapses, releasing trimethylsilanol.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final carboxylic acid product.

Base-mediated desilylation of this compound can proceed through nucleophilic attack at either the carbonyl carbon or the silicon atom. The pathway taken is influenced by the nature of the base.

Strong, non-nucleophilic bases can deprotonate the α-carbon to the carbonyl group, leading to the formation of an enolate. However, a more common pathway for silyl (B83357) esters involves nucleophilic attack.

Fluoride-Induced Cleavage: The most prominent and synthetically useful method for cleaving silyl esters and ethers is through the use of fluoride (B91410) ions (F⁻). nottingham.ac.uk The high affinity of silicon for fluorine, due to the strength of the Si-F bond, makes this a highly effective and specific method. nottingham.ac.uk Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly employed. nottingham.ac.uk

The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate, hypervalent silicon intermediate, a fluorosiliconate. nottingham.ac.uk This intermediate is unstable and readily fragments, leading to the cleavage of the silicon-oxygen bond and the formation of the carboxylate anion and fluorotrimethylsilane. Subsequent workup with a proton source yields the carboxylic acid.

| Reagent | Mechanism Highlights | Product(s) |

| Tetrabutylammonium fluoride (TBAF) | Nucleophilic attack of F⁻ on the silicon atom, forming a pentacoordinate silicon intermediate. nottingham.ac.uk | Octanoate anion, Fluorotrimethylsilane |

Under neutral pH conditions, the hydrolysis of this compound is generally slow. However, the presence of water can still lead to gradual hydrolysis over time. The environmental stability of silyl esters is a concern, as their hydrolysis can release the corresponding carboxylic acid and silanols. The rate of neutral hydrolysis is significantly lower than that of acid- or base-catalyzed hydrolysis. The stability of silyl esters towards hydrolysis generally increases with the steric bulk of the substituents on the silicon atom. Since trimethylsilyl groups are relatively small, this compound is expected to be more susceptible to hydrolysis compared to esters with bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).

Nucleophilic Attack and Ester Cleavage Reactions

The carbonyl group of this compound is an electrophilic center that can be attacked by a variety of nucleophiles. This reactivity allows for the transformation of the ester into other functional groups. Generally, silyl esters are more reactive than their alkyl ester counterparts. researchgate.net

Transacylation reactions involve the transfer of the octanoyl group from the trimethylsilyloxy group to another nucleophile, such as an amine or an alcohol (alcoholysis).

In the case of amidation , reacting this compound with an amine would lead to the formation of the corresponding octanamide (B1217078) and trimethylsilanol. This reaction is driven by the high nucleophilicity of the amine and the formation of the stable amide bond. The use of silyl esters as activated intermediates for amide bond formation is a known strategy in organic synthesis. researchgate.net

Alcoholysis , the reaction with an alcohol, would result in a transesterification, yielding a new ester and trimethylsilanol. While the direct alcoholysis of isolated silyl esters is not as commonly reported as their formation from carboxylic acids and silylating agents, the principles of ester reactivity suggest this transformation is feasible, particularly with a good nucleophilic alcohol or under catalytic conditions. Palladium nanoparticle-catalyzed silane (B1218182) alcoholysis has been studied for the regioselective silylation of sugars, which involves the reaction of a hydrosilane with an alcohol. nih.gov

The reaction of silyl esters with highly nucleophilic organometallic reagents, such as organolithium and Grignard reagents, can lead to the formation of ketones or tertiary alcohols.

With organolithium reagents , the reaction of a silyl ester can yield a ketone. researchgate.net The initial nucleophilic attack of the organolithium reagent on the carbonyl carbon forms a tetrahedral intermediate. The subsequent elimination of the trimethylsilyloxy group gives the ketone. A second equivalent of the organolithium reagent can then attack the newly formed ketone to produce a tertiary alcohol upon aqueous workup. To favor the formation of the ketone, the reaction is often carried out at low temperatures. The reactivity of organolithium reagents with silyl esters has been noted to be problematic in some synthetic contexts due to potential self-condensation or other side reactions.

The reaction with Grignard reagents is expected to proceed in a similar manner to that of organolithium reagents, leading to ketones or tertiary alcohols. The reaction of α-silyl esters with an excess of a Grignard reagent has been shown to produce β-ketosilanes. The outcome of the reaction of this compound with a Grignard reagent would likely depend on the stoichiometry of the reagents and the reaction conditions.

| Organometallic Reagent | Proposed Intermediate | Primary Product(s) |

| Organolithium (R'Li) | Tetrahedral adduct | Octanoyl-R' (Ketone), subsequent reaction may yield a tertiary alcohol |

| Grignard Reagent (R'MgX) | Tetrahedral adduct | Octanoyl-R' (Ketone), subsequent reaction may yield a tertiary alcohol |

Electrophilic Attack and Functional Group Transformations

The reactivity of this compound is largely dictated by the trimethylsilyl ester functional group. The silicon-oxygen bond is a key site for chemical transformations. While the trimethylsilyl (TMS) group is often employed as a protecting group for carboxylic acids due to its relative stability, it can be cleaved under specific conditions, enabling functional group transformations. wikipedia.org

Specific research detailing the alkylation and acylation reactions directly on this compound is not extensively documented in the reviewed literature. Generally, the reactivity of silyl esters in these reactions is influenced by the nature of the electrophile and the reaction conditions. The silicon atom is susceptible to nucleophilic attack, which can lead to the cleavage of the Si-O bond. Electrophilic attack is more likely to occur at the carbonyl oxygen of the ester group.

In broader synthetic chemistry, trimethylsilyl groups are typically used as temporary protecting groups for functionalities like alcohols, phenols, and carboxylic acids. wikipedia.org Their primary role is to shield these groups from unwanted reactions, after which they are removed. wikipedia.org This protective function often precedes transformations on other parts of the molecule, rather than the TMS group itself being the target of alkylation or acylation.

While the Si-C and Si-O bonds are generally stable, trimethylsilyl groups can participate in or influence oxidative and radical reactions under specific conditions. The generation of silyl radicals, often from reagents like tris(trimethylsilyl)silane, is a known strategy in organic synthesis for initiating radical chain reactions. researchgate.netmdpi.comorganic-chemistry.org

A notable example involving a this compound derivative is found in the synthesis of complex organic molecules. In one study, a tandem alkoxycarbonylation/oxidative radical cyclization was performed on a bis(allylsilane) substrate. The process involved the formation of a malonate enolate which then underwent a selective oxidative single-electron transfer mediated by ferrocenium (B1229745) hexafluorophosphate (B91526). This generated a radical that cyclized to form a substituted cyclopentane (B165970) ring, with the ethyl (trimethylsilyl)octanoate moiety remaining intact during this specific transformation. rsc.org

| Reactant Type | Reagents/Conditions | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Bis(allylsilane) with octanoate moiety | 1. Deprotonation and alkoxycarbonylation 2. Ferrocenium hexafluorophosphate (oxidant) | Oxidative Radical Cyclization | Substituted cyclopentane | rsc.org |

| Alkyl Halides | Tris(trimethylsilyl)silane (TTMSS), Photocatalyst | Radical-mediated Cross-Electrophile Coupling | Alkylated products | researchgate.net |

Furthermore, studies on the thermal conversion of trimethylsilyl peroxides of fatty acids have shown the formation of oxy and epoxyallylic radicals as key intermediates. researchgate.netnih.gov This indicates that under thermal or oxidative stress, silyl-ester-containing lipid structures can undergo transformations via radical pathways. researchgate.netnih.gov The oxidative deprotection of trimethylsilyl ethers to yield corresponding carbonyl compounds is another synthetically valuable transformation, typically proceeding under mild, non-aqueous conditions. tsijournals.com

Thermal Rearrangements and Decomposition Pathways

The behavior of this compound under thermal stress is critical for understanding its stability and potential applications in environments like gas chromatography (GC) analysis, where high temperatures are encountered in the injection port. researchgate.net

The thermal stability of silicon-containing compounds, particularly siloxanes, is a subject of significant research. Studies on octamethyltrisiloxane (B120667) (MDM), a related siloxane, show that its thermal stability can be significantly enhanced through chemical modification. For instance, substituting a methyl group with a trimethylsiloxyl group can raise the decomposition temperature, with modified compounds demonstrating stability up to 350°C. repec.org The high bond strength of the Si-O bond contributes to the thermal stability of these materials. researchgate.net However, degradation can occur at elevated temperatures, often initiated in the high-temperature zones of analytical instruments like a GC injection port. researchgate.net

Mass spectrometry (MS) provides critical insight into the fragmentation patterns of trimethylsilyl derivatives upon ionization. These patterns are instrumental in structural elucidation. In the analysis of TMS-derivatized compounds, fragmentation often begins at the bond linking the TMS group to the molecule. For TMS derivatives of saccharides, a common fragmentation pathway involves cleavage at the glycosidic linkage, producing characteristic ions. nih.govresearchgate.net An abundant and selective fragment ion at m/z=361 is frequently observed for these compounds, representing a portion of the molecule containing multiple TMS groups. nih.govresearchgate.net While specific data for this compound is sparse, general principles of TMS fragmentation, such as the loss of a methyl radical (•CH3) from the silicon atom or cleavage of the Si-O bond, are expected.

| Ion (m/z) | Description | Compound Class | Reference |

|---|---|---|---|

| 361 | Abundant selective fragment ion resulting from cleavage at the glycosidic linkage. | TMS-derivatized non-reducing di- and trisaccharides | nih.govresearchgate.net |

| 538 | Special fragment ion from the open-chain oxime moiety. | TMS-oxime derivatives of reducing disaccharides | nih.govresearchgate.net |

When subjected to thermal stress, such as in a GC-MS system, trimethylsilyl esters of fatty acids can undergo complex rearrangements and decompositions. A detailed study on the thermal conversions of trimethylsilyl (TMS) peroxides/esters of linoleic and linolenic acids identified several classes of rearrangement products. researchgate.netnih.gov The degradation was noted to likely occur in the GC injection port at temperatures around 230°C. researchgate.net

The primary products formed from these thermal rearrangements were identified through mass spectrometry. researchgate.netnih.gov These findings provide a model for the types of products that could arise from the thermal decomposition of similar silyl esters like this compound. In a related study, methyl octanoate was identified as one of the most prominent scission products from the thermal decomposition of linoleic acid hydroperoxide isomers, further linking thermal stress of lipids to the formation of octanoate derivatives. researchgate.net

| Product Class | Specific Examples/Intermediates | Precursor Type | Reference |

|---|---|---|---|

| Aldehydes | Decadienals | TMS peroxides/esters of fatty acids | researchgate.netnih.gov |

| Keto Acids (TMS derivatives) | 13-oxo-9,11-tridecadienoic acid | TMS peroxides/esters of fatty acids | researchgate.netnih.gov |

| Epoxy Alcohols | - | TMS peroxides/esters of fatty acids | researchgate.netnih.gov |

| Hemiacetals | - | TMS peroxides/esters of fatty acids | researchgate.netnih.gov |

| Ketodienes | - | TMS peroxides/esters of fatty acids | researchgate.netnih.gov |

| Radical Intermediates | Oxy radicals, Epoxyallylic radicals | TMS peroxides/esters of fatty acids | researchgate.netnih.gov |

| Alkyl Esters | Methyl octanoate | Linoleic acid hydroperoxide | researchgate.net |

Mechanistic Investigations and Computational Studies of Trimethylsilyl Octanoate Reactivity

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

Kinetic studies are fundamental to understanding the rate and mechanism of a chemical reaction. For trimethylsilyl (B98337) octanoate (B1194180), reactions such as hydrolysis have been investigated to determine the factors influencing their speed. The hydrolysis of silyl (B83357) esters can be catalyzed by either acid or base. nih.gov The reaction rate is typically monitored by observing the disappearance of the reactant or the appearance of a product over time.

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. wikipedia.org In the context of trimethylsilyl octanoate hydrolysis, key insights can be gained by strategically replacing atoms with their heavier isotopes. For instance, using water enriched with ¹⁸O (H₂¹⁸O) can help determine the site of nucleophilic attack. If the resulting octanoic acid contains ¹⁸O, it indicates that the attack occurred at the carbonyl carbon. Conversely, if the trimethylsilanol (B90980) is labeled, the attack was at the silicon atom.

Similarly, deuterium (B1214612) labeling can be employed. nih.gov By studying the reaction in a deuterated solvent, it is possible to observe the kinetic isotope effect (KIE), where the rate of reaction changes due to the presence of the heavier isotope. nih.govacs.org A significant KIE can suggest that the cleavage of a bond to that hydrogen (or deuterium) is part of the rate-determining step of the reaction. For example, studies on the hydrolysis of glyceryl tri[1-¹⁴C]octanoate have utilized radiolabeling to follow the reaction kinetics, a method that could be analogously applied to this compound. nih.gov

Computational Chemistry Applications for Mechanistic Insights

Computational chemistry provides powerful tools for exploring reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is particularly effective for locating and analyzing the transition states of reactions, which are the highest energy points along a reaction pathway. researchgate.netresearchgate.netacs.org For reactions involving this compound, such as hydrolysis, DFT can be used to calculate the activation energies (Ea) for different potential mechanisms. aip.org

For example, in a DFT study on the hydrolysis of a model silyl ester, several reaction pathways were considered, including neutral hydrolysis and proton-catalyzed reactions. aip.org The calculations identified the transition state structures and their corresponding energies, revealing the most favorable reaction pathway. The study calculated activation energies and Arrhenius pre-exponential factors for various candidate reactions, identifying the dominant paths. aip.org

Below is a table of kinetic parameters derived from DFT calculations for potential reactions in a model silyl ester system, which provides a framework for understanding the reactivity of this compound. aip.org

| Reaction Pathway | Activation Energy (Ea,DFT) (kJ mol⁻¹) | Arrhenius Pre-exponential Factor (ADFT) (s⁻¹) | Rate Constant (kDFT) at 298 K (s⁻¹) |

| Neutral Hydrolysis (Si-O bond) | 74 | 1.0 x 10¹³ | 1.2 x 10⁻¹ |

| Proton-Catalyzed Hydrolysis 1 | 55 | 2.0 x 10¹² | 3.4 x 10² |

| Proton-Catalyzed Hydrolysis 2 | 62 | 5.0 x 10¹² | 8.1 x 10¹ |

This interactive table is based on data for a model silyl ester system and is illustrative for this compound.

These calculations demonstrate that proton-catalyzed hydrolysis has a significantly lower activation energy, suggesting it is a much faster process than neutral hydrolysis. aip.org

Ab initio methods are another class of computational chemistry techniques based on first principles of quantum mechanics, without the use of empirical parameters. These methods can provide highly accurate calculations of molecular energies and structures, which are essential for understanding reaction mechanisms like transesterification. researchgate.net

Reactive molecular dynamics (MD) simulations allow for the observation of chemical reactions over time. mdpi.com Using reactive force fields, such as ReaxFF, these simulations can model bond breaking and formation. mdpi.comresearchgate.net For this compound, MD simulations could be used to study its interaction with surfaces or other molecules in a dynamic environment, providing insights into processes like self-assembled monolayer formation on silica (B1680970) surfaces. researchgate.net Such simulations can reveal complex reaction pathways, including the role of transient intermediates and the influence of the local environment on reactivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find relationships between the chemical structures of compounds and their biological or chemical activities. researchgate.net While specific QSAR models for this compound are not widely reported, the methodology could be applied to a series of silyl esters.

By correlating structural descriptors (e.g., steric parameters, electronic properties) of various silyl esters with their observed reaction rates, a QSAR model could be developed. This model could then be used to predict the reactivity of other silyl esters, including this compound, without the need for extensive experimental testing.

Steric and Electronic Influences of the Trimethylsilyl Group on Octanoate Reactivity

The trimethylsilyl (TMS) group, -Si(CH₃)₃, significantly influences the reactivity of the octanoate ester through both steric and electronic effects. wikipedia.org

Steric Influence: The TMS group is sterically bulky. wikipedia.org This large size can hinder the approach of nucleophiles to the carbonyl carbon of the ester. This steric hindrance can slow down reactions that involve nucleophilic attack at this position, such as hydrolysis or transesterification. However, this same steric bulk can also be used to direct reactions to other parts of a molecule or to stabilize otherwise reactive species. researchgate.net

Electronic Influence: The silicon atom is less electronegative than carbon, and the Si-O bond is highly polarized with a significant partial positive charge on the silicon and negative charge on the oxygen. The Si-O bond is also longer and weaker than a C-O bond. This electronic arrangement makes the silicon atom susceptible to nucleophilic attack. Furthermore, the trimethylsilyl group can act as a good leaving group, a property exploited in its use as a protecting group in organic synthesis. wikipedia.org The electronic properties of the silyl group can be altered by changing the substituents on the silicon atom, which in turn modulates the reactivity of the silyl ester. worktribe.com

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction involving this compound. wikipedia.orgchemrxiv.org Solvents can influence reactivity by stabilizing or destabilizing the reactants, products, and, most importantly, the transition state. researchgate.net

According to the Hughes-Ingold rules, the effect of solvent polarity on reaction rates depends on the change in charge distribution between the reactants and the transition state. wikipedia.org

Reactions forming more charged transition states: An increase in solvent polarity will accelerate reactions where the transition state is more charged or polar than the reactants. For example, in the Sₙ1 hydrolysis of a silyl ester, the formation of a charged intermediate would be stabilized by polar solvents, thus increasing the reaction rate.

Reactions with less charged transition states: Conversely, if the charge is more dispersed in the transition state compared to the reactants, a more polar solvent will slow the reaction down by stabilizing the reactants more than the transition state. wikipedia.org

Reactions with little charge change: The rates of reactions where there is little change in charge between reactants and the transition state will be largely unaffected by solvent polarity. wikipedia.org

The thermodynamics of a reaction can also be affected by the solvent through differential solvation of reactants and products. wikipedia.org A solvent that preferentially stabilizes the products will shift the equilibrium of the reaction towards the product side.

The following table summarizes the dielectric constants of some common solvents, which is a measure of their polarity. wikipedia.org

| Solvent | Dielectric Constant (at 25 °C) |

| n-Hexane | 1.88 |

| Diethyl ether | 4.34 |

| Tetrahydrofuran (THF) | 7.6 |

| Acetonitrile (B52724) | 37.5 |

| Dimethyl sulfoxide (B87167) (DMSO) | 47 |

| Water | 80.1 |

This interactive table provides a reference for solvent polarity.

For reactions of this compound, a polar solvent like water or acetonitrile would be expected to have a significant effect on the kinetics of ionic reaction mechanisms. wikipedia.org

Applications of Trimethylsilyl Octanoate in Advanced Organic Synthesis

Utilization as a Carboxyl Protecting Group in Multi-Step Syntheses.

The primary application of trimethylsilyl (B98337) octanoate (B1194180) in multi-step syntheses is as a protecting group for the carboxylic acid moiety. The introduction of the bulky and non-polar trimethylsilyl group effectively masks the reactivity of the carboxyl group, rendering it inert to a variety of reaction conditions.

The formation of trimethylsilyl octanoate from octanoic acid is a straightforward process, typically achieved by reacting the carboxylic acid with a suitable silylating agent, such as trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (B44280) (HMDS), often in the presence of a base like triethylamine (B128534) or pyridine (B92270). The reaction is generally high-yielding and proceeds under mild conditions.

One of the key advantages of using the trimethylsilyl group for protection is the ease and selectivity of its removal. Deprotection of this compound to regenerate the parent carboxylic acid can be readily accomplished under very mild conditions, which is crucial in the synthesis of complex and sensitive molecules. Common methods for deprotection include:

Hydrolysis: Due to the lability of the silicon-oxygen bond, the trimethylsilyl group is readily cleaved by treatment with water, often with mild acid or base catalysis.

Fluoride (B91410) Ion Cleavage: Fluoride ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), exhibit a high affinity for silicon and effect rapid and clean cleavage of the silyl (B83357) ester bond.

This orthogonality in deprotection strategies allows for the selective removal of the TMS group in the presence of other, more robust protecting groups, a critical aspect in the design of complex synthetic routes.

The trimethylsilyl ester of octanoic acid demonstrates compatibility with a range of reaction conditions and functional groups that would otherwise be incompatible with a free carboxylic acid. For instance, the protected form is stable towards:

Organometallic Reagents: Grignard reagents and organolithium compounds, which would be quenched by the acidic proton of a carboxylic acid, can be used in the presence of a trimethylsilyl ester.

Reducing Agents: Certain reducing agents that might interact with a carboxylic acid can be employed when the functionality is protected as its TMS ester.

Oxidizing Agents: The TMS ester can be tolerant to specific oxidizing conditions where the free acid might be susceptible to degradation.

This compatibility allows for greater flexibility in the sequencing of synthetic steps and enables the use of a broader palette of reagents in the construction of complex molecular frameworks.

Role as an Intermediate in the Synthesis of Complex Molecular Architectures.

Beyond its role as a simple protecting group, this compound can also serve as a key intermediate in the synthesis of more elaborate molecules. Its activated nature, relative to the free carboxylic acid, can be exploited in various coupling and derivatization reactions.

While specific, documented examples of the direct use of this compound as a precursor in the total synthesis of a named natural product are not extensively reported in readily available literature, the principles of its application are highly relevant. In the synthesis of complex natural products, which often feature multiple functional groups, the temporary protection of a carboxylic acid as a TMS ester is a common and enabling strategy. This allows for the manipulation of other parts of the molecule before revealing the carboxylic acid at a later, strategic point in the synthesis. The octanoate chain itself could also be a building block that is incorporated into the final natural product structure.

In the realm of polymer chemistry, activated monomers are essential for controlled polymerization processes. Trimethylsilyl esters of carboxylic acids, including this compound, can serve as activated precursors for the synthesis of polyesters and other polymers. The silyl ester can react with nucleophiles, such as alcohols, under conditions that promote polymerization, with the trimethylsilanol (B90980) byproduct being volatile and easily removed. While specific examples detailing the use of this compound in this context are not widespread, the underlying chemistry is a recognized strategy in the synthesis of silicon-containing polymers and in controlled polymerization techniques where the reactivity of the monomer must be carefully modulated.

Enabling Reagent in Stereoselective and Regioselective Transformations

The application of this compound as a direct reagent to control stereoselectivity or regioselectivity in chemical transformations is not a widely documented area. However, the temporary installation of the bulky trimethylsilyl group can influence the steric environment around a molecule. This altered steric profile can, in principle, direct the approach of reagents in subsequent reactions, thereby influencing the stereochemical or regiochemical outcome. For instance, the presence of the TMS-protected carboxyl group could block one face of a molecule, leading to a facial bias in reactions such as enolate alkylation or diastereoselective reductions on a nearby functional group. While plausible, specific and well-documented examples of this compound being employed for this express purpose are not readily found in the chemical literature. The broader class of silyl esters, however, is known to influence the outcomes of various transformations through steric and electronic effects.

Applications in Directed Silylation and Desilylation Reactions

There is no readily available scientific literature that describes the use of this compound as a reagent or catalyst in directed silylation reactions. Silylation is a common protective strategy in organic synthesis, and various reagents are employed for this purpose. Typically, more reactive silyl sources such as trimethylsilyl chloride (TMSCl) or N,O-bis(trimethylsilyl)acetamide (BSA) are used in conjunction with a base or a catalyst to achieve directed silylation of specific functional groups.

Similarly, the role of this compound in facilitating desilylation reactions is not documented. Desilylation is the removal of a silyl protecting group, and it is typically achieved using fluoride sources like tetrabutylammonium fluoride (TBAF) or acidic conditions. The octanoate moiety in this compound does not suggest a chemical property that would make it a suitable reagent for promoting the cleavage of silicon-oxygen or silicon-carbon bonds under standard desilylation protocols.

Facilitation of Rearrangement Reactions

Rearrangement reactions are a fundamental class of reactions in organic chemistry where the carbon skeleton of a molecule is rearranged. These reactions are often catalyzed by acids, bases, or transition metals. A comprehensive search of chemical databases and literature provides no evidence of this compound being utilized to facilitate or mediate any named rearrangement reactions. The structure of this compound does not inherently suggest any catalytic activity or unique reactivity that would promote common molecular rearrangements such as the Beckmann, Claisen, or Cope rearrangements.

Potential in Catalytic Processes (as a ligand component or removable group)

In the realm of catalytic processes, there is no significant research indicating that this compound serves as a ligand component for metal catalysts. The design of ligands is a crucial aspect of catalysis, and they typically contain specific donor atoms and structural motifs to coordinate with a metal center and influence its catalytic activity. This compound lacks the typical structural features of a ligand.

Furthermore, the concept of a "removable group" in catalysis often pertains to directing groups that can be cleaved after a desired transformation. While the trimethylsilyl group itself is a well-known removable protecting group, there is no indication that the entire this compound molecule is employed as a removable directing group in any catalytic cycle.

Advanced Analytical and Spectroscopic Characterization of Trimethylsilyl Octanoate

Chromatographic Methodologies for Analysis and Separation

Chromatography is a cornerstone for the analysis of trimethylsilyl (B98337) octanoate (B1194180), enabling its separation from other components in a mixture and facilitating its subsequent detection and quantification. Gas chromatography, in particular, is well-suited for this volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization and Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of a broad range of metabolites, including fatty acids like octanoic acid. nih.govmdpi.com To enhance the volatility and thermal stability of non-volatile or semi-volatile compounds containing active hydrogen atoms (e.g., -COOH, -OH), a derivatization step is often required before GC-MS analysis. nih.gov Trimethylsilylation is a common derivatization method where a trimethylsilyl (TMS) group, -Si(CH₃)₃, replaces the active hydrogen. nih.gov In this context, trimethylsilyl octanoate is the product of the derivatization of octanoic acid.

The process typically involves reacting the sample containing octanoic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov This reaction converts the carboxylic acid group of octanoic acid into its more volatile trimethylsilyl ester, this compound, which is then amenable to separation by gas chromatography and detection by mass spectrometry. nih.govresearchgate.net

In metabolic profiling studies, GC-MS is employed to obtain a comprehensive overview of the small molecules present in a biological sample. nih.gov The resulting total ion chromatogram (TIC) displays peaks corresponding to the various compounds in the mixture. The peak corresponding to this compound can be identified by its retention time and its characteristic mass spectrum. researchgate.net The mass spectrum of this compound exhibits a unique fragmentation pattern upon electron ionization. The molecular ion peak ([M]⁺) may be observed, along with several characteristic fragment ions.

Table 1: Characteristic Mass Fragments of this compound

| m/z (mass-to-charge ratio) | Ion Structure/Fragment | Relative Abundance |

| 201 | [M - CH₃]⁺ | High |

| 117 | [(CH₃)₂Si=O-C=O]⁺ | Moderate |

| 75 | [(CH₃)₂Si=OH]⁺ | High |

| 73 | [(CH₃)₃Si]⁺ | High |

This data is compiled from publicly available mass spectrometry databases and is representative. Actual abundances may vary with instrumentation and analytical conditions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

While GC-MS is the predominant method for analyzing volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can also be a valuable tool, particularly for quantitative analysis of less volatile or thermally labile silylated compounds. Although specific HPLC methods for the routine analysis of this compound are not as commonly reported as GC-MS methods, the principles of chromatography allow for its separation.

A study on the quantification of tocopherols (B72186) demonstrated the use of HPLC with fluorescence detection for the analysis of their trimethylsilyl derivatives. nih.gov This suggests that HPLC systems can be configured to handle silylated compounds. For this compound, a normal-phase HPLC system with a non-polar mobile phase could potentially be used for separation. Detection could be achieved using a refractive index detector (RID) or, if the compound is further derivatized with a chromophore, a UV-Vis detector.

The development of a quantitative HPLC method would require careful optimization of the stationary phase, mobile phase composition, and flow rate to achieve adequate resolution and sensitivity. The construction of a calibration curve using standards of known concentration would be essential for accurate quantification.

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques, which combine two or more analytical methods, provide enhanced analytical capabilities for complex mixtures. ijarnd.comchemijournal.com For samples containing this compound, techniques such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) can offer superior separation power. core.ac.uk

In GCxGC, the effluent from a primary gas chromatography column is directed to a second, shorter column with a different stationary phase. This two-dimensional separation provides significantly higher resolution than conventional one-dimensional GC, allowing for the separation of co-eluting compounds in complex matrices. core.ac.uk When coupled with a mass spectrometer, GCxGC-MS can provide detailed metabolic profiles of biological samples, enabling the identification and quantification of hundreds of compounds, including trimethylsilyl derivatives like this compound. core.ac.uk

Other hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), are also powerful tools in analytical chemistry. ajpaonline.comresearchgate.net While less common for a volatile compound like this compound, LC-MS could be employed if the compound is part of a mixture with other non-volatile components that require LC separation.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure and conformation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

For this compound, both ¹H NMR and ¹³C NMR spectroscopy would provide complementary information to confirm its structure. The ¹H NMR spectrum would show signals for the protons of the trimethylsilyl group and the various methylene (B1212753) and methyl protons of the octanoate chain. The ¹³C NMR spectrum would display distinct signals for each chemically non-equivalent carbon atom in the molecule.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the nine protons of the three methyl groups attached to the silicon atom are chemically equivalent and would appear as a sharp singlet at a high field (low ppm value), typically around 0.2-0.3 ppm. The protons of the octanoate chain would exhibit characteristic multiplets. The protons on the α-carbon (C2) to the carbonyl group would be deshielded and appear as a triplet around 2.2-2.4 ppm. The protons of the terminal methyl group (C8) would appear as a triplet at a higher field, around 0.8-0.9 ppm. The remaining methylene protons (C3-C7) would appear as a complex multiplet in the region of 1.2-1.6 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound would show a signal for the carbonyl carbon of the ester group at a low field, typically in the range of 170-175 ppm. The carbons of the trimethylsilyl group would appear as a single peak at a high field, around 0-2 ppm. The carbons of the octanoate chain would have distinct chemical shifts. The α-carbon (C2) would be in the range of 30-35 ppm, while the terminal methyl carbon (C8) would be around 14 ppm. The other methylene carbons (C3-C7) would have signals in the 20-30 ppm region.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₃Si- | 0.2 - 0.3 | Singlet |

| -CH₂-COO- (C2) | 2.2 - 2.4 | Triplet |

| -CH₂- (C3-C7) | 1.2 - 1.6 | Multiplet |

| -CH₃ (C8) | 0.8 - 0.9 | Triplet |

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₃Si- | 0 - 2 |

| -COO- (C1) | 170 - 175 |

| -CH₂-COO- (C2) | 30 - 35 |

| -CH₂- (C3-C7) | 20 - 30 |

| -CH₃ (C8) | ~14 |

These are predicted values based on typical chemical shift ranges for the respective functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. dummies.com The IR spectrum of this compound is characterized by several strong, diagnostic absorption bands.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. This typically appears in the region of 1700-1750 cm⁻¹. pressbooks.publibretexts.org The exact position is influenced by the electronegativity of the adjacent silicon atom. Another key feature is the strong absorption associated with the Si-O-C linkage. The C-H stretching vibrations from the numerous methyl and methylene groups are observed just below 3000 cm⁻¹. dummies.compressbooks.pub The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-C bond stretches and C-H bending modes, that are unique to the molecule as a whole. dummies.com

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2850–2960 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong |

| ~1725 | C=O Stretch | Silyl (B83357) Ester | Strong, Sharp |

| ~1250 | Si-CH₃ Symmetric Bend | Trimethylsilyl | Strong |

| 1000–1100 | Si-O-C Asymmetric Stretch | Silyl Ester Linkage | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. fu-berlin.de For this compound (C₁₁H₂₄O₂Si), the calculated exact mass is 216.1546. HRMS analysis would confirm this mass with high precision, typically within a few parts per million (ppm), which is crucial for unambiguous identification.

In addition to exact mass, HRMS combined with techniques like gas chromatography (GC/MS) reveals the molecule's fragmentation pattern upon ionization, typically by electron impact (EI). nih.govresearchgate.net The fragmentation of trimethylsilyl derivatives is well-studied and provides significant structural information. nih.govsci-hub.se

A key fragmentation pathway involves the cleavage of a methyl group from the molecular ion, resulting in the [M-15]⁺ ion. The most characteristic and often base peak for TMS derivatives is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at a mass-to-charge ratio (m/z) of 73. sci-hub.se Another common fragment is the [OSi(CH₃)₃]⁺ ion at m/z 89. Fragmentation of the octanoyl chain also occurs, leading to a series of acylium ions or ions resulting from rearrangements.

Table 4: Major Fragment Ions of this compound in HRMS

| m/z (Nominal Mass) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 201 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group. nih.gov |

| 117 | [C₈H₁₃O]⁺ or rearrangement ion | Fragmentation of the octanoyl chain. nih.gov |

| 89 | [O=Si(CH₃)₃]⁺ | Cleavage of the Si-O bond with rearrangement. |

| 75 | [(CH₃)₂Si=OH]⁺ | Rearrangement ion. |

Derivatization Strategies for Enhanced Analytical Performance

Trimethylsilylation, the process that forms this compound from octanoic acid, is a cornerstone derivatization strategy in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS). nih.gov The primary goal is to convert non-volatile or thermally labile analytes containing active hydrogen atoms (e.g., in -COOH, -OH, -NH₂, -SH groups) into more volatile and thermally stable trimethylsilyl (TMS) derivatives. restek.com This enhances their chromatographic performance, allowing for better separation and detection. gcms.cz

Optimization of Silylation Reagents and Conditions for Complex Matrices

The successful derivatization of analytes in complex biological matrices, such as plasma, urine, or fecal water, requires careful optimization of reagents and reaction conditions to achieve high yields and minimize artifact formation. researchgate.netresearchgate.net

Silylation Reagents: A variety of silylating agents are available, each with different reactivities. Common choices include:

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used reagent that produces volatile byproducts. restek.comgcms.cz

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered the most volatile silylating agent, its byproducts elute very early in a chromatogram, reducing interference with analytes. restek.com

TMCS (Trimethylchlorosilane): Often used as a catalyst (e.g., 1% in BSTFA or MSTFA) to increase the reactivity of the primary silylating agent, especially for hindered functional groups. restek.comgcms.cz

Reaction Conditions: Optimization is key to ensuring complete and reproducible derivatization.

Solvent: Aprotic solvents like pyridine (B92270), acetonitrile (B52724), or dioxane are commonly used to dissolve the analytes and reagents. researchgate.net Pyridine can also act as an acid scavenger.

Temperature and Time: Reactions are typically heated (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to drive the reaction to completion. restek.com These parameters must be optimized for the specific analytes and matrix to avoid degradation of thermally sensitive compounds. nih.gov

Matrix Effects: Complex matrices can contain components that interfere with the derivatization reaction or the subsequent analysis. mdpi.com For instance, high water content can consume the silylating reagent, necessitating a sample drying step (e.g., lyophilization) before derivatization. researchgate.net The presence of other reactive compounds can also lead to competition for the reagent, potentially resulting in incomplete derivatization of the target analytes. mdpi.com

Quantitative Aspects of Derivatization for Metabolomic Studies

In metabolomics, accurate quantification of metabolites is essential. While trimethylsilylation is a powerful tool, several factors can affect quantitative accuracy. nih.govmdpi.com

Derivative Stability: TMS derivatives, particularly those of certain classes of compounds, can be susceptible to hydrolysis. nih.govnih.gov This instability means that samples must often be analyzed shortly after preparation. To address this, automated online derivatization protocols have been developed where each sample is prepared immediately before injection into the GC-MS system. nih.govresearchgate.net This approach minimizes derivative degradation and improves reproducibility compared to manual, batch-wise preparation. nih.gov

Multiple Derivatives: Some molecules, like reducing sugars, can form multiple TMS derivative isomers (e.g., different anomers or oximes), leading to multiple chromatographic peaks for a single analyte. nih.gov This complicates quantification and requires consistent reaction conditions to ensure the ratios of these derivatives remain constant across all samples and standards.

Calibration and Matrix Effects: For accurate quantification, calibration curves are necessary. However, matrix components can suppress or enhance the analytical signal, a phenomenon known as the matrix effect. researchgate.netmdpi.com This can lead to under- or overestimation of analyte concentrations. To mitigate this, strategies such as using matrix-matched standards or stable isotope-labeled internal standards are employed. researchgate.netresearchgate.net Spiking the standard mixture with a sample of the matrix (e.g., fecal water) has been shown to improve the accuracy of calibration curves by mimicking the analytical environment of the actual samples. researchgate.net

Future Research Directions and Emerging Paradigms for Trimethylsilyl Octanoate

Development of Sustainable and Green Synthesis Protocols

The traditional synthesis of silyl (B83357) esters often involves the use of stoichiometric activating agents and hazardous solvents, leading to significant waste generation. A primary focus of future research will be the development of sustainable and green synthesis protocols for trimethylsilyl (B98337) octanoate (B1194180). This involves exploring catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources.

Key research thrusts in this area will likely include:

Catalytic Silylation: Moving away from stoichiometric reagents like chlorosilanes and silylamines towards catalytic methods is a critical goal. Research into novel catalysts, such as those based on earth-abundant metals or organocatalysts, for the direct silylation of octanoic acid with benign silicon sources like hydrosilanes or disiloxanes will be paramount. The ideal catalyst would exhibit high turnover numbers and frequencies, operate under mild reaction conditions, and be easily separable and recyclable.

Solvent Minimization and Alternative Media: A significant contributor to the environmental impact of chemical processes is solvent usage. Future protocols will likely focus on solvent-free reaction conditions or the use of greener alternatives to traditional organic solvents. This could include bio-based solvents, supercritical fluids like carbon dioxide, or even aqueous reaction media, provided the stability of the silyl ester can be managed.

Biocatalytic Approaches: The use of enzymes, such as lipases, offers a highly selective and environmentally friendly route to ester synthesis. While the direct enzymatic synthesis of silyl esters is still an emerging field, research into engineering lipases or other hydrolases to accept organosilicon substrates could open up a completely novel and sustainable pathway to trimethylsilyl octanoate. This approach would benefit from mild reaction conditions, high specificity, and the use of renewable biocatalysts.

| Synthesis Approach | Key Advantages | Research Focus |

| Catalytic Silylation | Reduced waste, potential for catalyst recycling, milder conditions. | Development of earth-abundant metal catalysts, organocatalysts, and efficient silicon sources. |

| Solvent Minimization | Reduced environmental impact, lower processing costs, improved safety. | Solvent-free reactions, use of bio-solvents, supercritical fluids, and aqueous systems. |

| Biocatalysis | High selectivity, mild conditions, use of renewable catalysts, biodegradable. | Enzyme engineering for organosilicon substrates, optimization of reaction media. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its role as a protecting group, the reactivity of the silyl ester moiety in this compound is an area ripe for exploration. Future research will likely uncover novel reactivity patterns and leverage them to develop unprecedented chemical transformations.

Potential areas of investigation include:

Silyl-Mediated C-C Bond Formations: The silyl group can act as a temporary activating group for the carboxylate functionality. Research into novel carbon-carbon bond-forming reactions where this compound serves as a nucleophilic or electrophilic partner could lead to new synthetic methodologies. For instance, exploring its use in transition-metal-catalyzed cross-coupling reactions or in organocatalytic transformations could yield unexpected and valuable products.

Decarboxylative Silylation and Related Reactions: The cleavage of the C-O bond in the silyl ester, potentially accompanied by decarboxylation, could be harnessed for novel transformations. Investigating photochemical or electrochemical methods to induce such reactivity could lead to the generation of octyl radicals or anions, which could then be trapped by various electrophiles, opening up new avenues for functionalization.

Rearrangement and Migration Reactions: The potential for the trimethylsilyl group to migrate under certain conditions could be exploited in novel rearrangement reactions. For example, exploring the chemistryforsustainability.orgmdpi.com-, chemistryforsustainability.orgmdpi.com-, or chemistryforsustainability.orgresearchgate.net-silyl migrations from the oxygen of the carboxylate to other atoms within a molecule could lead to the synthesis of complex and valuable organosilicon compounds.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved reproducibility, and greater efficiency. The integration of the synthesis and application of this compound into flow chemistry and automated platforms is a logical and promising future direction.

Key developments in this area are expected to involve:

Continuous Synthesis of this compound: Developing robust and scalable continuous flow processes for the synthesis of this compound will be a primary objective. This will require the development of immobilized catalysts or reagents that can be packed into flow reactors, allowing for continuous production with minimal downtime for catalyst separation.

In-line Purification and telescoping reactions: Flow chemistry enables the integration of multiple reaction and purification steps into a single, continuous process. Future research will focus on developing in-line purification techniques, such as liquid-liquid extraction or solid-phase scavenging, to isolate pure this compound directly from the reaction stream. This would then allow for its immediate use in subsequent "telescoped" reactions without the need for isolation and handling of intermediates.

Automated Synthesis and High-Throughput Screening: The use of automated synthesis platforms will accelerate the discovery of new applications for this compound. By integrating robotic systems with flow reactors, researchers can rapidly screen a wide range of reaction conditions, substrates, and catalysts, leading to the rapid optimization of synthetic protocols and the discovery of novel transformations.

| Technology | Advantages for this compound | Research Focus |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, process control. | Development of immobilized catalysts, in-line purification methods, reactor design. |

| Automated Synthesis | High-throughput screening, rapid optimization, discovery of new reactions. | Integration with flow systems, development of analytical feedback loops. |

Advanced Materials Science Applications

The unique properties of the trimethylsilyl group and the octanoate chain make this compound a promising candidate for various applications in materials science. Future research will likely focus on harnessing these properties to create novel materials with tailored functionalities.

Potential applications include:

Monomer for Specialized Polymers: this compound could serve as a monomer or a co-monomer in the synthesis of specialized polymers. For example, its incorporation into polymer backbones could lead to materials with tunable properties such as hydrophobicity, thermal stability, and degradability. Research into the polymerization of silyl esters, potentially through ring-opening or condensation polymerization, could yield novel classes of polyesters with unique characteristics.

Surface Modification Agent: The silyl group provides a reactive handle for grafting the octanoate moiety onto the surfaces of various materials, such as silica (B1680970), metal oxides, and polymers. This could be used to modify the surface properties of these materials, for instance, to create hydrophobic or oleophobic coatings, improve biocompatibility, or enhance lubrication. Future research will focus on developing controlled and efficient methods for surface functionalization using this compound.

Precursor for Silicon-Containing Materials: Upon thermal or chemical treatment, this compound could serve as a precursor for the synthesis of silicon-containing materials, such as silicones or silica-based composites. By carefully controlling the decomposition or transformation of the molecule, it may be possible to generate materials with specific porosities, surface areas, and chemical compositions.

Role in Advanced Analytical Platforms

In the realm of analytical chemistry, particularly in the burgeoning fields of 'omics' research, the need for high-quality reference standards is paramount. This compound has the potential to play a significant role in advanced analytical platforms.

Future applications in this area may include:

Reference Standard in 'Omic' Analyses: In metabolomics and lipidomics, accurate quantification of metabolites is crucial. This compound, or its isotopically labeled analogues, could serve as a valuable internal or external reference standard for the quantification of octanoic acid and other medium-chain fatty acids in complex biological samples. Its use would help to correct for variations in sample preparation and instrument response, leading to more accurate and reliable data.

Derivatizing Agent for GC-MS Analysis: The trimethylsilyl group is well-known to enhance the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis. While trimethylsilylation is a common derivatization technique, the use of this compound itself as a reagent in specific analytical workflows could be explored.

Probe for Studying Enzyme Activity: The enzymatic cleavage of the silyl ester bond in this compound could be used as a basis for developing novel assays for detecting and quantifying the activity of certain esterases or lipases. The release of a detectable product upon enzymatic hydrolysis could be monitored, providing a sensitive and specific method for studying enzyme kinetics.

| Analytical Application | Function of this compound | Research Focus |

| 'Omic' Analyses | Internal/External reference standard for fatty acid quantification. | Synthesis of isotopically labeled standards, validation in complex matrices. |

| GC-MS Analysis | Potential derivatizing agent or standard for method development. | Exploration of novel derivatization strategies and analytical workflows. |

| Enzyme Assays | Substrate for detecting esterase/lipase activity. | Development of sensitive and specific detection methods. |

Bio-inspired Synthetic Approaches Leveraging Octanoate Structures

Nature provides a vast blueprint for the synthesis of complex molecules with remarkable efficiency and selectivity. Bio-inspired synthetic approaches that leverage the structural motifs present in natural octanoate-containing compounds could lead to innovative methods for the synthesis and functionalization of this compound.

Future research in this direction could explore:

Enzymatic Cascades: Designing multi-enzyme cascade reactions that mimic biosynthetic pathways could enable the efficient and stereoselective synthesis of functionalized octanoate derivatives, which could then be silylated to produce a range of novel this compound analogues.

Biomimetic Catalysis: Developing small-molecule catalysts that mimic the active sites of enzymes involved in fatty acid metabolism could provide new and efficient methods for the selective functionalization of the octyl chain of this compound.

Self-Assembly and Templated Synthesis: Inspired by biological self-assembly processes, researchers could explore the use of templates or scaffolding molecules to control the synthesis and organization of molecules containing the octanoate moiety, potentially leading to the creation of novel supramolecular structures and materials.

The future of research on this compound is bright and multifaceted. By embracing the principles of green chemistry, exploring novel reactivity, integrating with advanced technologies, and drawing inspiration from nature, the scientific community can unlock the full potential of this versatile chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.